Titanium(3+) propanolate

CAS No.: 22922-82-3

Cat. No.: VC20291412

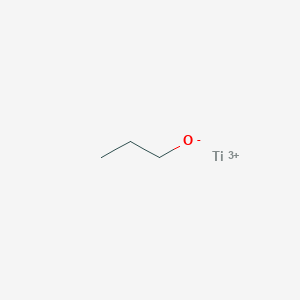

Molecular Formula: C3H7OTi+2

Molecular Weight: 106.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22922-82-3 |

|---|---|

| Molecular Formula | C3H7OTi+2 |

| Molecular Weight | 106.95 g/mol |

| IUPAC Name | propan-1-olate;titanium(3+) |

| Standard InChI | InChI=1S/C3H7O.Ti/c1-2-3-4;/h2-3H2,1H3;/q-1;+3 |

| Standard InChI Key | RYLSEPOUGJUXIJ-UHFFFAOYSA-N |

| Canonical SMILES | CCC[O-].[Ti+3] |

Introduction

Structural and Molecular Characteristics

Titanium(3+) propanolate exhibits a coordination structure where titanium(III) centers are bonded to propanolate (C₃H₇O⁻) ligands. The molecular formula is reported variably as C₃H₇OTi²⁺ (monomeric form) or C₉H₂₁O₃Ti (trimeric form), depending on the degree of oligomerization . This discrepancy arises from titanium alkoxides' tendency to form oligomeric structures in solution or solid states. For example, titanium(IV) methoxide exists as a tetramer (Ti₄(OCH₃)₁₆), whereas bulky alkoxides like titanium(IV) isopropoxide remain monomeric . Titanium(3+) propanolate’s oligomerization is influenced by steric effects and reaction conditions, leading to dynamic structural equilibria.

Table 1: Comparative Structural Properties of Titanium Alkoxides

Synthesis and Purification

The synthesis of titanium(3+) propanolate typically involves the reaction of titanium(III) chloride (TiCl₃) with propanol (C₃H₇OH) in the presence of a base, such as ammonia or triethylamine, under inert conditions :

The reaction is conducted in anhydrous solvents (e.g., benzene or tetrahydrofuran) to prevent hydrolysis. Purification via vacuum distillation or recrystallization yields a hygroscopic, air-sensitive product . Challenges include maintaining titanium in the +3 oxidation state, as it readily oxidizes to Ti(IV) in the presence of oxygen or moisture .

Chemical and Physical Properties

Reactivity

-

Hydrolysis: Titanium(3+) propanolate reacts vigorously with water, forming titanium oxyhydroxides and propanol :

-

Redox Activity: The Ti(III) center participates in single-electron transfer reactions, enabling catalytic cycles in polymerization and small-molecule activation .

Thermal Stability

Decomposition begins at ~150°C, yielding TiO₂ and organic byproducts. Differential scanning calorimetry (DSC) studies reveal exothermic peaks correlated with ligand oxidation .

Applications

Catalysis

Titanium(3+) propanolate serves as a precursor for heterogeneous catalysts in:

-

CO₂/Epoxide Copolymerization: When combined with [PPN]Cl (bis(triphenylphosphine)iminium chloride), it selectively produces polycarbonates at 1 bar CO₂ pressure, rivaling chromium-based catalysts .

-

Olefin Metathesis: Dinuclear titanium(III) methylene complexes derived from propanolate precursors facilitate cyclopropanation and homologation of terminal alkenes .

Materials Science

-

Sol-Gel Synthesis: Acts as a hydrolytic precursor for TiO₂ nanomaterials, which are employed in photocatalysis and perovskite solar cells .

-

Dielectric Materials: Annealed TiO₂ derived from titanium(3+) propanolate exhibits a dielectric permittivity of 63.7 at MHz frequencies, suitable for capacitive applications .

Biomedical Research

Challenges and Stabilization Strategies

The high reducing power of Ti(III) complicates handling and storage. Key mitigation strategies include:

-

Inert Atmosphere Processing: Schlenk-line techniques or gloveboxes prevent oxidation .

-

Ligand Modification: Bulky ligands (e.g., 2,6-diisopropylphenyl) enhance kinetic stability without compromising reactivity .

-

Coordination with Donor Solvents: THF or TMEDA (tetramethylethylenediamine) stabilizes monomeric species .

Recent Advances

-

Heterobimetallic Complexes: Titanium(3+) propanolate reacts with [CpM(CO)₃]₂ (M = Mo, W) to form Ti–M bridged catalysts for C–H activation .

-

DFT Insights: Computational studies reveal that Li⁺ ions lower the activation energy for transmetalation, enabling efficient synthesis of bis(amido) titanium species .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume